

In-Depth Technical Guide: Neohydroxyaspergillic Acid (CAS: 72598-34-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neohydroxyaspergillic acid, a fungal metabolite primarily produced by Aspergillus species, has garnered significant interest within the scientific community due to its pronounced biological activities. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and mechanisms of action. Detailed experimental protocols for its analysis and evaluation are presented, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates key molecular pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical and Physical Properties

Neohydroxyaspergillic acid (CAS: 72598-34-6) is a pyrazinone derivative with a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol .[1] It is structurally classified as a cyclic hydroxamic acid.[1] This compound typically appears as a yellow solid and is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]



Property	Value	Reference
CAS Number	72598-34-6	[1]
Molecular Formula	C12H20N2O3	[1]
Molecular Weight	240.3 g/mol	[1]
Appearance	Yellow solid	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO [1]	
Long-Term Storage	-20°C	[1]

Biological Activity and Mechanism of Action

Neohydroxyaspergillic acid exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiprotozoan effects.[1] Its primary mechanisms of action are believed to be metal chelation and enzyme inhibition.

Antimicrobial Activity

This fungal metabolite has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.

Table of Minimum Inhibitory Concentrations (MICs)



Organism	Туре	MIC (μg/mL)	Reference
Pseudomonas aeruginosa	Bacteria	125-500	[2]
Mycobacterium smegmatis	Bacteria	125-500	[2]
Staphylococcus aureus	Bacteria	125-500	[2]
Escherichia coli	Bacteria	125-500	[2]
Klebsiella pneumoniae	Bacteria	125-500	[2]
Bacillus mycoides	Bacteria	125-500	[2]
Bacillus subtilis	Bacteria	125-500	[2]
Gaeumannomyces convoluta	Fungi	175-700	[2]
Sordaria consortiale	Fungi	175-700	[2]
Phycomyces blakesleeanus	Fungi	175-700	[2]
Chaetomium globosum	Fungi	175-700	[2]
Trichophyton mentagrophytes	Fungi	175-700	[2]

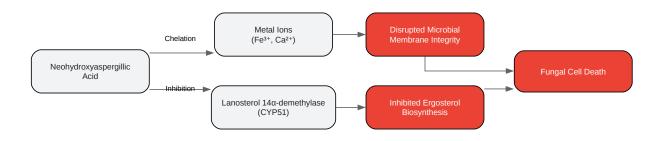
Note: **Neohydroxyaspergillic acid** did not show inhibitory activity against Aspergillus niger, Penicillium notatum, Myrothecium verrucaria, or Saccharomyces cerevisiae.[2]

Mechanism of Action

The biological activities of **neohydroxyaspergillic acid** are attributed to two primary mechanisms:



- Metal Chelation: The hydroxamic acid moiety in its structure enables the chelation of
 essential metal ions, such as iron (Fe³⁺) and calcium (Ca²⁺). This sequestration of metal ions
 can disrupt microbial membrane integrity and interfere with crucial enzymatic processes that
 are metal-dependent.
- Enzyme Inhibition: **Neohydroxyaspergillic acid** has been identified as an inhibitor of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to impaired membrane function and ultimately, fungal cell death.



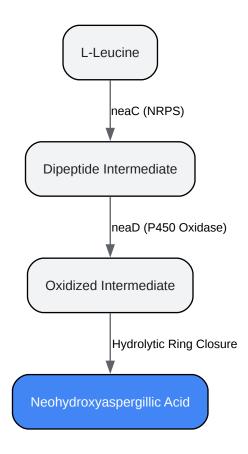
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Caption: Mechanism of **Neohydroxyaspergillic Acid**.

Biosynthesis

Neohydroxyaspergillic acid is a secondary metabolite produced by fungi, with its biosynthetic pathway originating from the amino acid L-leucine. The biosynthesis involves a series of enzymatic reactions, including the action of a non-ribosomal peptide synthetase (NRPS) and a cytochrome P450 oxidase.





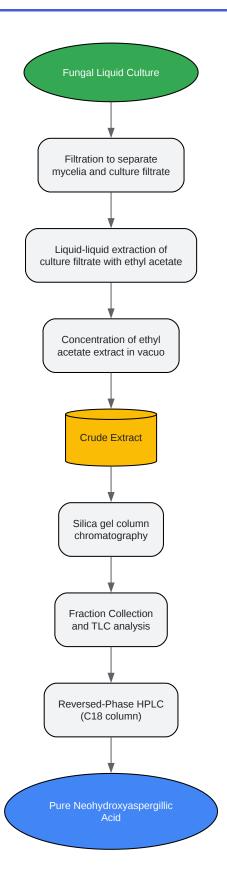
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Caption: Biosynthesis of Neohydroxyaspergillic Acid.

Experimental Protocols Extraction and Purification of Neohydroxyaspergillic Acid from Fungal Culture

This protocol provides a general guideline for the extraction and purification of **neohydroxyaspergillic acid** from a liquid culture of a producing fungal strain (e.g., Aspergillus sclerotiorum).





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Caption: Extraction and Purification Workflow.



Methodology:

• Fermentation: Cultivate the producing fungal strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

Extraction:

- Separate the fungal mycelia from the culture broth by filtration.
- Extract the culture filtrate three times with an equal volume of ethyl acetate.
- Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

Purification:

- Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.
- Perform final purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **neohydroxyaspergillic acid** against microbial strains.

Methodology:

• Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.



- Serial Dilution: Perform a two-fold serial dilution of **neohydroxyaspergillic acid** in a 96-well microtiter plate using the appropriate broth.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Metal Chelation Assay (Ferrozine Assay for Iron Chelation)

This assay determines the iron (Fe²⁺) chelating activity of **neohydroxyaspergillic acid**.

Methodology:

- Reaction Mixture: In a microplate well, mix a solution of neohydroxyaspergillic acid (in a suitable solvent) with a solution of ferrous chloride (FeCl₂).
- Initiation: Add a solution of ferrozine to the mixture. Ferrozine forms a colored complex with free Fe²⁺.
- Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 562 nm). A decrease in absorbance compared to a control without the compound indicates iron chelation.
- Quantification: Calculate the percentage of iron chelation activity.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of **neohydroxyaspergillic acid** on CYP51 activity.



Methodology:

- Enzyme and Substrate: Use a source of CYP51 enzyme (e.g., recombinant enzyme or microsomal preparation) and its substrate, lanosterol.
- Reaction Mixture: Prepare a reaction mixture containing the enzyme, NADPH (as a cofactor), and varying concentrations of neohydroxyaspergillic acid.
- Initiation and Incubation: Initiate the reaction by adding lanosterol and incubate at an optimal temperature (e.g., 37°C).
- Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.
- Analysis: Analyze the product formation (or substrate depletion) using techniques such as HPLC or GC-MS.
- IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

Neohydroxyaspergillic acid is a promising natural product with significant therapeutic potential, particularly in the development of novel antimicrobial agents. Its dual mechanism of action, involving metal chelation and inhibition of a key fungal enzyme, makes it an attractive lead compound for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating molecule. Further studies are warranted to elucidate its detailed pharmacological profile, including its in vivo efficacy and safety, as well as to explore its potential applications in other therapeutic areas such as oncology.

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